molecular formula C9H12O3 B2488741 Methyl 4-ethynyloxane-4-carboxylate CAS No. 1509901-08-9

Methyl 4-ethynyloxane-4-carboxylate

Cat. No.: B2488741
CAS No.: 1509901-08-9
M. Wt: 168.192
InChI Key: ZWYOBCBPOGJGOK-UHFFFAOYSA-N
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Description

Methyl 4-ethynyloxane-4-carboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.192. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Highly Functionalized Compounds

Research has demonstrated the use of similar carboxylate compounds in the synthesis of highly functionalized chemicals. For instance, ethyl 2-methyl-2,3-butadienoate, a compound related to Methyl 4-ethynyloxane-4-carboxylate, has been used for [4 + 2] annulation with N-tosylimines. This process, catalyzed by organic phosphine, results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition in Industrial Processes

Carboxylate derivatives have found applications in corrosion inhibition, vital for industrial maintenance. A study involving ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrated its effectiveness as a corrosion inhibitor for mild steel, particularly in industrial pickling processes. This application is significant in protecting metal surfaces and ensuring the longevity of industrial equipment (Dohare, Ansari, Quraishi, & Obot, 2017).

Contributions to Fluorescent Dipoles in Chemistry

Carboxylates with ethynyl spacers, like this compound, play a role in creating fluorescent dipoles. A study focusing on quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers confirmed these compounds as cross-conjugated systems. The research explored their fluorescence properties, which could have implications in developing new materials and sensing technologies (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Development of Bioactive Compounds

Research in medicinal chemistry has seen the use of carboxylate esters in the synthesis of bioactive molecules. These compounds, including variants like ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, have been studied for their spectroscopic properties and potential biological activities. Such research contributes to the development of new pharmaceuticals and therapeutic agents (Haroon, Akhtar, Yousuf, Baig, Tahir, & Rasheed, 2018).

Renewable PET Production

In the field of sustainable materials, carboxylates are investigated for their role in producing renewable polyethylene terephthalate (PET). A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions involving methyl 4-(methoxymethyl)benzene carboxylate shows potential in creating biobased terephthalic acid precursors, integral to renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

methyl 4-ethynyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOBCBPOGJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester (1.01 g, 5 mmol) and copper powder (1.6 g, 25 mmol) were suspended in tetrahydrofuran (100 mL). Acetic acid (15 mL) was added and the reaction mixture was heated to 60° C. for 3 hours. After this time, the reaction mixture was poured onto water (copper powder was filtered off with the use of the filtration paper) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL). This water phase was extracted with diethyl ether (50 mL). Combined organic extracts were washed with brine (50 mL) and dried over magnesium sulfate, filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate), and concentrated under reduced pressure. After drying under high vacuum for one day, the title compound was isolated (0.84 g, quantitative yield) as a colorless oil. Rf=0.37, 30% ethyl acetate in iso-hexanes, phosphomolybdic acid in ethanol. LCMS (m/z) 169.0 [M+H]′ Tr=2.43 min (Gemini 5u C18 110 Å, 50×4.60 mm 5 micron column, 3.5 min, 2 ml/min, 5-100% acetonitrile/water, 0.1% acetic acid modifier gradient). 1H NMR (400 MHz, CDCl3): δ 3.80-3.67 (m, 4H), 3.73 (s, 3H), 2.34 (s, 1H), 1.98 (m, 2H), 1.80 (m, 2H).
Name
4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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